![molecular formula C7H8N2O2S B2756732 2-Acetamidothiophene-3-carboxamide CAS No. 55654-14-3](/img/structure/B2756732.png)
2-Acetamidothiophene-3-carboxamide
Overview
Description
2-Acetamidothiophene-3-carboxamide is a chemical compound with the following structural formula: .
Synthesis Analysis
The synthesis of 2-Acetamidothiophene-3-carboxamide involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. One notable study involved a high-throughput screening campaign of a commercial library, which identified 2-Acetamidothiophene-3-carboxamide as a novel scaffold for developing new anti-leishmanial agents . Further chemical modifications were performed to study the structure-activity relationship (SAR).
Molecular Structure Analysis
The molecular structure of 2-Acetamidothiophene-3-carboxamide consists of a thiophene ring with an acetamido group (NHCOCH₃) attached at position 2. The carboxamide group (CONH₂) is located at position 3 of the thiophene ring. The presence of these functional groups contributes to its biological activity and interactions .
Scientific Research Applications
Anti-Leishmanial Agent Development
2-Acetamidothiophene-3-carboxamide has been identified as a novel scaffold for anti-leishmanial agents. A study conducted a high-throughput screening and modified this compound to assess its anti-leishmanial activity, revealing promising results against Leishmania donovani without cytotoxicity to human macrophages (Oh et al., 2014).
Applications in Peptide Synthesis
The compound has been used in the protection of carboxamide functions in peptide synthesis, demonstrating its utility in this field. It was shown to be effective when tritylated with triphenylmethanol and acetic anhydride (Sieber & Riniker, 1991).
Anticancer Activity
Derivatives of 2-Acetamidothiophene-3-carboxamide have shown potential as anticancer agents. The synthesis and evaluation of various derivatives demonstrated inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021).
Azomethine Derivatives for Medical Chemistry
Azomethine derivatives of 2-Acetamidothiophene-3-carboxamide have been explored for their cytostatic, antitubercular, and anti-inflammatory activities. The research aimed to predict, optimize synthesis conditions, and develop analysis methods for these pharmacologically active compounds (Chiriapkin et al., 2021).
Insecticidal Activity
Certain compounds derived from 2-Acetamidothiophene-3-carboxamide have exhibited higher insecticidal activity than conventional insecticides. This was demonstrated in studies targeting cowpea aphids (Abdel-Raheem et al., 2021).
Synthesis of Biologically Active Compounds
The compound has been utilized in the synthesis of a variety of biologically active compounds, including those with antimicrobial properties. This demonstrates the versatility of 2-Acetamidothiophene-3-carboxamide in medicinal chemistry (Aly et al., 2011).
Antibacterial Agents and QSAR Studies
2-Acetamidothiophene-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity. QSAR (Quantitative Structure-Activity Relationship) studies were conducted to understand the structural and physicochemical parameters influencing their activity (Desai et al., 2008).
Pharmaceutical Research
The compound has been involved in pharmaceutical research, particularly in the synthesis and analysis of azomethine derivatives with potential pharmacological properties (Chiriapkin et al., 2021).
properties
IUPAC Name |
2-acetamidothiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4(10)9-7-5(6(8)11)2-3-12-7/h2-3H,1H3,(H2,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTVFFSGTYGONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidothiophene-3-carboxamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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